6-Bromo-3-cyclopropoxy-2-fluorobenzoic acid
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Overview
Description
6-Bromo-3-cyclopropoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C10H8BrFO3. It is characterized by the presence of a bromine atom, a cyclopropoxy group, and a fluorine atom attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropoxy-2-fluorobenzoic acid typically involves multiple steps. One common method includes the bromination of a fluorobenzoic acid derivative, followed by the introduction of the cyclopropoxy group. The reaction conditions often require the use of specific reagents and solvents to achieve the desired product with high purity.
For example, the synthesis may start with the bromination of 2-fluorobenzoic acid using bromine in the presence of a catalyst. This intermediate product is then reacted with cyclopropanol under acidic conditions to introduce the cyclopropoxy group. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyclopropoxy-2-fluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups to the aromatic ring .
Scientific Research Applications
6-Bromo-3-cyclopropoxy-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyclopropoxy-2-fluorobenzoic acid involves its interaction with molecular targets and pathways. The bromine and fluorine atoms, along with the cyclopropoxy group, contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzoic acid: Similar structure but lacks the cyclopropoxy group.
6-Bromo-3-cyclopropyl-2-fluoropyridine: Contains a pyridine ring instead of a benzoic acid core.
4-Bromo-2-fluorobenzoic acid: Different substitution pattern on the aromatic ring.
Uniqueness
6-Bromo-3-cyclopropoxy-2-fluorobenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C10H8BrFO3 |
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Molecular Weight |
275.07 g/mol |
IUPAC Name |
6-bromo-3-cyclopropyloxy-2-fluorobenzoic acid |
InChI |
InChI=1S/C10H8BrFO3/c11-6-3-4-7(15-5-1-2-5)9(12)8(6)10(13)14/h3-5H,1-2H2,(H,13,14) |
InChI Key |
RIVXGFBMRGNRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=C(C=C2)Br)C(=O)O)F |
Origin of Product |
United States |
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